

# theoretical vs experimental properties of 4-Bromo-p-terphenyl

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Bromo-p-terphenyl

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An In-Depth Technical Guide to the Theoretical and Experimental Properties of **4-Bromo-p-terphenyl**

## Abstract

**4-Bromo-p-terphenyl** (CAS No. 1762-84-1) is a pivotal organic intermediate, distinguished by its rigid,  $\pi$ -conjugated terphenyl backbone and a strategically positioned bromine atom that serves as a versatile functional handle. This combination of features makes it an indispensable building block in the synthesis of advanced materials for organic electronics, particularly as a precursor for components in Organic Light-Emitting Diodes (OLEDs), and in the development of liquid crystals.[1][2][3] This guide provides a comprehensive analysis of **4-Bromo-p-terphenyl**, bridging the gap between its computationally predicted (theoretical) properties and empirically validated (experimental) characteristics. We will delve into its electronic structure, spectroscopic signatures, and physicochemical parameters, offering field-proven insights into its synthesis and characterization. This document is intended for researchers, chemists, and materials scientists engaged in the design and application of high-performance organic materials.

## Introduction and Strategic Importance

The terphenyl scaffold, consisting of three interconnected phenyl rings, provides a robust and electronically active framework. In the case of **4-Bromo-p-terphenyl**, the linear or para arrangement of these rings maximizes the extent of  $\pi$ -conjugation, a critical factor for efficient charge transport in semiconductor applications.[2] The terminal bromine atom is not merely a

substituent; it is a reactive site enabling a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity allows for the precise construction of complex, extended  $\pi$ -conjugated systems, which are fundamental to tuning the optoelectronic properties of materials used in OLEDs, organic field-effect transistors (OFETs), and specialized polymers.[1][2] Its utility extends to the synthesis of liquid crystals, where the rod-like molecular shape is a key determinant of mesophase behavior.[3]

#### Key Attributes:

- Chemical Identity: 4-bromo-1,1':4',1''-terphenyl[4]
- CAS Number: 1762-84-1[4][5][6]
- Molecular Formula:  $C_{18}H_{13}Br$ [2][7][6][8]
- Molecular Weight: 309.20 g/mol [5][7][9]

## Theoretical Profile: A Computational Perspective

Computational chemistry provides invaluable a priori insights into molecular properties before a compound is ever synthesized or analyzed in a lab. These predictions serve as a baseline for comparison with experimental data.

## Molecular Geometry and Electronic Structure

The ground-state geometry of **4-Bromo-p-terphenyl** is characterized by a nearly planar arrangement of the three phenyl rings, although minor torsional angles between the rings are expected due to steric hindrance. This planarity is crucial for maximizing the overlap of p-orbitals, which facilitates the delocalization of  $\pi$ -electrons across the molecule. The bromine atom, being highly electronegative, induces a dipole moment and influences the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the molecule's electronic and photophysical properties.

## Predicted Physicochemical and Spectroscopic Properties

Computational models can predict a range of properties that are useful for planning experimental work, such as estimating solubility and predicting spectroscopic outcomes.

Table 1: Predicted Physicochemical Properties of **4-Bromo-p-terphenyl**

Property	Predicted Value	Source
Monoisotopic Mass	308.02005 Da	[8]
XlogP	6.3	[8]
LogP	6.54	[5]
Boiling Point	441.9 ± 14.0 °C at 760 mmHg	[5]

- <sup>1</sup>H NMR Spectroscopy: Theoretical predictions would suggest a complex splitting pattern in the aromatic region (approx. 7.3-7.8 ppm). Protons on the terminal brominated ring would be distinct from those on the central and other terminal rings. The protons ortho to the bromine atom are expected to be deshielded compared to the parent p-terphenyl due to the inductive effect of bromine.
- <sup>13</sup>C NMR Spectroscopy: The spectrum is predicted to show 9 unique carbon signals due to the molecule's C<sub>2</sub> symmetry. The carbon atom directly bonded to bromine (C-Br) would exhibit a characteristic shift around 120-125 ppm.
- Infrared (IR) Spectroscopy: Calculations would predict characteristic vibrational frequencies. Key absorptions would include C-H stretching for aromatic protons (~3100-3000 cm<sup>-1</sup>), C=C stretching from the aromatic rings (~1600-1450 cm<sup>-1</sup>), and a C-Br stretching vibration in the fingerprint region (<1000 cm<sup>-1</sup>).[\[10\]](#)[\[11\]](#)

## Experimental Characterization: Empirical Validation

Experimental data provides the ground truth for a compound's properties. The synthesis and subsequent characterization of **4-Bromo-p-terphenyl** are foundational steps for its application.

## Synthesis: Electrophilic Aromatic Substitution

The most direct and common synthesis of **4-Bromo-p-terphenyl** is via the electrophilic bromination of p-terphenyl.[3] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich terphenyl system is attacked by an electrophilic bromine species.

- Causality of Experimental Choice: p-Terphenyl is a commercially available and relatively inexpensive starting material.[3] Electrophilic bromination is a well-established, high-yielding reaction for aromatic compounds. The choice of a Lewis acid catalyst (e.g.,  $\text{FeBr}_3$ ) is critical; it polarizes the Br-Br bond, generating a potent " $\text{Br}^+$ " electrophile necessary to overcome the aromatic stability of the terphenyl core. The reaction solvent, often a non-polar halogenated hydrocarbon, is chosen to solubilize the starting material without participating in the reaction.

Caption: Synthesis of **4-Bromo-p-terphenyl** via electrophilic bromination.

## Experimental Physicochemical and Spectroscopic Data

Empirical measurements are used to confirm the identity, purity, and properties of the synthesized compound.

Table 2: Experimental Properties of **4-Bromo-p-terphenyl**

Property	Experimental Value	Source
Physical Appearance	White to off-white crystalline powder	[1][2]
Melting Point	232 °C	[2][5]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	Aromatic protons typically appear as a series of multiplets in the range of δ 7.3-7.8. The exact shifts and coupling constants depend on the specific substitution pattern and solvent. Based on the structure of p-terphenyl, one would expect distinct signals for the different phenyl rings. [12]	N/A
IR (KBr, cm <sup>-1</sup> )	~3030 (aromatic C-H stretch), ~1595, 1480 (aromatic C=C stretch), ~1000 (C-Br stretch). These are characteristic absorptions for brominated aromatic compounds.[10]	N/A
Mass Spec (EI)	Molecular Ion (M <sup>+</sup> ) at m/z 308 and M+2 peak at m/z 310 with approximately 1:1 intensity, characteristic of a monobrominated compound. [8][13]	N/A

## Bridging Theory and Experiment: A Comparative Analysis

Comparing theoretical predictions with experimental results is a cornerstone of scientific validation.

Table 3: Comparison of Theoretical vs. Experimental Data

Property	Theoretical/Predicted Value	Experimental Value	Analysis of Congruence
Molecular Weight	309.200 u (Average)	309.20 g/mol	Excellent agreement.
Monoisotopic Mass	308.02005 Da	~308 (from MS M <sup>+</sup> peak)	Excellent agreement, confirming elemental composition.
Melting Point (°C)	Not typically calculated	232 °C	This is a key experimental parameter for purity assessment. A sharp melting point close to the literature value indicates high purity.
Spectroscopic Data	General patterns predicted	Specific shifts and patterns observed	Experimental spectra confirm the predicted functional groups (aromatic rings, C-Br bond) and overall molecular structure. Minor deviations in NMR shifts are expected due to solvent effects and limitations of prediction algorithms.

The high degree of correlation between the predicted mass and the experimentally determined mass spectrum provides strong evidence for the compound's elemental formula. While exact NMR and IR peak positions are difficult to predict with perfect accuracy, computational models are highly effective at predicting the type and region of spectroscopic signals, which are then confirmed experimentally.

## Experimental Protocols

The following protocols describe a self-validating workflow for the synthesis and characterization of **4-Bromo-p-terphenyl**.

### Protocol: Synthesis via Electrophilic Bromination

Objective: To synthesize **4-Bromo-p-terphenyl** from p-terphenyl.

Materials:

- p-Terphenyl (1.0 eq)
- Anhydrous Iron(III) Bromide ( $\text{FeBr}_3$ , 0.05 eq)
- Bromine ( $\text{Br}_2$ , 1.1 eq)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ , anhydrous)
- Saturated Sodium Bicarbonate solution ( $\text{NaHCO}_3$ )
- Saturated Sodium Thiosulfate solution ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Methanol or Ethanol for recrystallization

Procedure:

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve p-terphenyl in anhydrous dichloromethane under a nitrogen atmosphere.
- **Catalyst Addition:** Add anhydrous  $\text{FeBr}_3$  to the solution. The mixture may darken.
- **Bromine Addition:** Cautiously add bromine dissolved in a small amount of dichloromethane to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at 0 °C

(ice bath).

- Rationale: Dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of polybrominated byproducts.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.
- Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  solution, water, and brine.
  - Rationale: The bicarbonate wash neutralizes any acidic  $\text{HBr}$  byproduct, while the thiosulfate and water washes remove inorganic salts and impurities.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, toluene) to yield pure **4-Bromo-p-terphenyl** as a white crystalline solid.

## Protocol: Characterization and Validation Workflow

Objective: To confirm the identity and purity of the synthesized product.

Caption: A self-validating workflow for product characterization.

- TLC Analysis: Dissolve a small sample of the crude and purified product in a suitable solvent (e.g., 10% ethyl acetate in hexanes). Spot on a silica gel TLC plate and elute. A pure product should show a single spot.
- Melting Point Determination: Measure the melting point of the purified, dried solid. A sharp melting range that matches the literature value is a strong indicator of high purity.



- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: Prepare a sample in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). The resulting spectra should show the expected chemical shifts, integration values, and coupling patterns consistent with the **4-Bromo-p-terphenyl** structure.
- IR Spectroscopy: Acquire an IR spectrum (e.g., using a KBr pellet). The spectrum must show the characteristic peaks for an aromatic system and the C-Br bond, and importantly, the absence of peaks corresponding to starting materials or impurities.
- Mass Spectrometry: Obtain a mass spectrum. The key validation is observing the molecular ion peak ( $\text{M}^+$ ) and the  $\text{M}+2$  isotope peak in a  $\sim 1:1$  ratio, confirming the presence of one bromine atom.

## Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

- General Handling: Handle in a well-ventilated fume hood. Avoid dust formation and inhalation.[\[14\]](#) Avoid contact with skin and eyes.[\[15\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[\[14\]](#)
- Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[\[14\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[\[14\]](#)

The toxicological properties have not been thoroughly investigated, and the compound should be handled with care as a potential irritant.[\[14\]](#)

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- To cite this document: BenchChem. [theoretical vs experimental properties of 4-Bromo-p-terphenyl]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159369#theoretical-vs-experimental-properties-of-4-bromo-p-terphenyl]

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